(2-(Benzyloxy)-5-fluorophenyl)methanol
Description
(2-(Benzyloxy)-5-fluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a hydroxymethyl group (-CH₂OH) at the 1-position of a 5-fluorophenyl ring. Its molecular formula is C₁₄H₁₃FO₂, with a molecular weight of 232.25 g/mol. The benzyloxy group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability.
Synthetic routes for analogous compounds (e.g., halogenated derivatives) involve lithiation or nucleophilic substitution under anhydrous conditions, as seen in the preparation of (2-(benzyloxy)-5-bromo-4-chlorophenyl)methanol using tert-butyllithium in tetrahydrofuran (THF) .
Properties
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYSCAGXCLFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
Starting Material : 2-Hydroxy-5-fluorobenzaldehyde
Reagents : Benzyl bromide, base (K₂CO₃ or NaH), solvent (acetone or DMF)
Mechanism : Williamson ether synthesis for benzyloxy protection.
Procedure:
-
Dissolve 2-hydroxy-5-fluorobenzaldehyde (10 mmol) in anhydrous acetone (30 mL).
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Add K₂CO₃ (15 mmol) and benzyl bromide (12 mmol).
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Reflux at 60°C for 12 hours.
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Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Alternative Conditions:
Reduction to this compound
Reagents : Sodium borohydride (NaBH₄), methanol.
Procedure:
-
Dissolve 2-(benzyloxy)-5-fluorobenzaldehyde (5 mmol) in methanol (20 mL).
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Add NaBH₄ (6 mmol) portionwise at 0°C.
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Stir at room temperature for 2 hours.
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Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.
Comparative Reduction Agents:
| Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C → RT | 89% |
| LiAlH₄ | THF | Reflux | 93% |
| BH₃·THF | THF | 0°C → RT | 85% |
LiAlH₄ offers marginally higher yields but poses handling risks, favoring NaBH₄ for large-scale applications.
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Benzyloxy Installation
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), benzyl alcohol.
Procedure:
-
Combine 2-hydroxy-5-fluorobenzaldehyde (10 mmol), benzyl alcohol (12 mmol), DEAD (12 mmol), and PPh₃ (12 mmol) in THF.
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Stir at room temperature for 24 hours.
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Concentrate and purify via chromatography.
Advantages:
-
Avoids strong bases like NaH.
-
Compatible with acid-sensitive substrates.
Nucleophilic Aromatic Substitution
Substrate : 2,5-Difluorobenzaldehyde
Reagents : Benzyl alcohol, K₂CO₃, DMF.
Procedure:
-
Heat 2,5-difluorobenzaldehyde (10 mmol) with benzyl alcohol (15 mmol) and K₂CO₃ (20 mmol) in DMF at 120°C for 24 hours.
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Isolate via aqueous workup.
Yield : <50% due to poor fluorine leaving-group ability.
Optimization of Reaction Conditions
Solvent and Base Screening for Benzylation
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 12 | 78% |
| NaH | DMF | 0°C → RT | 6 | 85% |
| Cs₂CO₃ | DMSO | 80°C | 8 | 72% |
NaH in DMF achieves higher yields but complicates scalability due to moisture sensitivity.
Temperature Effects on Reduction
| Temperature | NaBH₄ Equiv | Yield |
|---|---|---|
| 0°C → RT | 1.2 | 89% |
| RT | 1.2 | 84% |
| 40°C | 1.2 | 78% |
Lower temperatures minimize byproduct formation during aldehyde reduction.
Industrial-Scale Production Considerations
Cost Analysis
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| Protection-Reduction | 120 | 85% | High |
| Mitsunobu | 340 | 88% | Low |
| Nucleophilic | 90 | 45% | Moderate |
The protection-reduction route balances cost and efficiency for ton-scale synthesis.
Waste Management
-
Acetone : Recovered via distillation (90% efficiency).
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NaBH₄ Byproducts : Neutralized with acetic acid for safe disposal.
Chemical Reactions Analysis
(2-(Benzyloxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Esterification: The methanol group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(2-(Benzyloxy)-5-fluorophenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution.
| Reaction Type | Major Products |
|---|---|
| Oxidation | (2-(Benzyloxy)-5-fluorobenzaldehyde) |
| Reduction | Various alcohol derivatives |
| Substitution | Substituted phenylmethanol derivatives |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as a precursor for drug development targeting specific enzymes or receptors. Notably, it has shown promise in:
- Enzyme Inhibition : Investigated for its inhibitory effects on monoamine oxidase (MAO), relevant in treating neurodegenerative diseases.
- Anticancer Properties : Studies have demonstrated significant tumor reduction in xenograft models, attributed to apoptosis induction through mitochondrial pathways.
Case Study: MAO-B Inhibition
A study evaluated derivatives similar to this compound for their MAO-B inhibitory activities. The representative compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline.
| Compound | IC50 (µM) | Type |
|---|---|---|
| This compound | 0.062 | MAO-B Inhibitor |
| Rasagiline | 0.0953 | MAO-B Inhibitor |
| Safinamide | 0.0572 | MAO-B Inhibitor |
Biological Studies
The interactions of this compound with biological systems have been a focus of biochemical studies. Its ability to modulate enzyme activity positions it as a candidate for further exploration in drug design.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of (2-(benzyloxy)-5-fluorophenyl)methanol with four related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₃FO₂ | 232.25 | 2-benzyloxy, 5-fluoro, 1-hydroxymethyl | Benzyloxy, hydroxymethyl, fluorine |
| [5-Fluoro-2-(hydroxymethyl)phenyl]methanol | C₈H₉FO₂ | 156.15 | 5-fluoro, 1,2-dihydroxymethyl | Dihydroxymethyl, fluorine |
| (2-Amino-5-fluorophenyl)methanol | C₇H₈FNO | 141.14 | 2-amino, 5-fluoro, 1-hydroxymethyl | Amino, hydroxymethyl, fluorine |
| (2-(Benzyloxy)-5-bromo-4-Cl-phenyl)methanol | C₁₄H₁₂BrClFO₂ | 345.60 | 2-benzyloxy, 5-bromo, 4-Cl, 1-hydroxymethyl | Benzyloxy, halogens, hydroxymethyl |
Reactivity and Physicochemical Properties
Lipophilicity and Solubility: The benzyloxy group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to [5-fluoro-2-(hydroxymethyl)phenyl]methanol (logP ~0.5–1.0), which has two polar hydroxymethyl groups . The amino group in (2-amino-5-fluorophenyl)methanol enhances water solubility but reduces stability due to susceptibility to oxidation .
Electronic Effects :
- Fluorine at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the 4-position. In contrast, bromo and chloro substituents (e.g., in the 5-bromo-4-chloro derivative) increase steric hindrance and alter reactivity in cross-coupling reactions .
Synthetic Utility: The benzyloxy group serves as a protecting group for alcohols, enabling selective deprotection under hydrogenolysis conditions. This contrasts with halogenated derivatives, which are intermediates in Suzuki-Miyaura couplings . The dihydroxymethyl compound ([5-fluoro-2-(hydroxymethyl)phenyl]methanol) is prone to intramolecular cyclization, forming benzodioxole derivatives under acidic conditions .
Biological Activity
(2-(Benzyloxy)-5-fluorophenyl)methanol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C14H13F O2
- Molecular Weight : 232.25 g/mol
- Canonical SMILES : C1=CC=C(C=C1C(CO)OC2=CC=CC=C2F)F
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets. This can lead to modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. Specifically, a reduction in TNF-alpha and IL-6 levels was observed at concentrations of 10 µM.
Anticancer Activity
Cell viability assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The compound was found to induce apoptosis, as evidenced by increased annexin V staining in treated cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections assessed the effectiveness of a formulation containing this compound. Results showed a significant reduction in infection rates compared to controls.
- Case Study on Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to untreated controls, indicating its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (2-(Benzyloxy)-5-fluorophenyl)methanol, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Benzyloxy Protection : Introduce the benzyloxy group via Williamson ether synthesis using benzyl bromide and a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Fluorination : Direct electrophilic fluorination using Selectfluor® or indirect methods via halogen exchange (e.g., Br→F substitution with KF/CuI catalysts) .
- Hydroxymethylation : Reduce a pre-installed aldehyde or ester group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol moiety .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) to improve yield .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals: benzyloxy protons (δ 4.8–5.2 ppm, singlet), aromatic fluorine coupling (split peaks), and hydroxymethyl protons (δ 3.5–4.0 ppm) .
- FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-F absorption (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to the benzyloxy group. Computational DFT studies can map charge distribution to predict reactivity .
- Boronic Acid Derivatives : Convert the methanol group to a boronic ester (via Miyaura borylation) for Suzuki-Miyaura couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to enhance cross-coupling efficiency .
Q. How do steric and electronic factors influence the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The benzyloxy group is prone to cleavage via acid-catalyzed hydrolysis (e.g., H₂SO₄/MeOH). Stabilize by using protective groups (e.g., TBS ethers) during synthesis .
- Basic Conditions : The hydroxymethyl group may undergo oxidation. Add antioxidants (e.g., BHT) or store under inert atmosphere (N₂/Ar) to prevent degradation .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported yields for fluorination steps during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ ¹⁹F NMR to track fluorination efficiency and identify side products (e.g., di-fluorinated byproducts) .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to optimize solubility and reaction kinetics .
- Catalyst Screening : Compare metal catalysts (e.g., CuI vs. Pd(OAc)₂) to mitigate competing pathways .
Q. What strategies reconcile conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (solvent: EtOH/water mixtures) and analyzing diffraction data .
Application-Oriented Questions
Q. How can computational modeling guide the design of this compound-based bioactive molecules?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and optimize substituent positions for binding affinity .
- QSAR Analysis : Corrogate substituent effects (e.g., fluorine vs. methyl groups) on logP and bioavailability using Molinspiration or Schrödinger suites .
Stability & Storage
Q. What protocols ensure long-term stability of this compound in research settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
